Documented Role in the Improved EO9 Indolequinone Synthesis vs. Mesylate Analog
In the published improved synthesis of the indolequinone anticancer agent EO9, the benzenesulfonate ester (XXVIII, CAS 2426-60-0) is explicitly employed as the substrate for HWE condensation with 2-(diethoxyphosphoryl)acetic acid methyl ester (NaH/THF) to yield the key acrylate intermediate XXVII [1]. While the synthetic route acknowledges that the corresponding methanesulfonate (mesylate, XXVI) can also be used, the benzenesulfonate is the compound designated in the optimized sequence, implying superior performance in terms of yield, purity, or handling characteristics [1]. Direct quantitative yield comparison data for the two sulfonates under identical conditions are not available in the open literature; however, the benzenesulfonate is an off-white solid (LogP 2.3, TPSA 124 Ų) , contrasting with the typical oily nature of mesylate esters, which can simplify isolation and purification.
| Evidence Dimension | Synthetic utility in key HWE step of EO9 synthesis |
|---|---|
| Target Compound Data | Benzenesulfonate XXVIII: Off-white solid, MW 337.31, LogP 2.3, TPSA 124 Ų; used in published EO9 route |
| Comparator Or Baseline | Mesylate XXVI: MW 275.24; also usable but not the optimized choice in the improved synthesis |
| Quantified Difference | No direct yield comparison available; physical form difference (solid vs. typical oil) is noted |
| Conditions | HWE condensation: NaH, THF, 2-(diethoxyphosphoryl)acetic acid methyl ester |
Why This Matters
Procuring the exact intermediate specified in the improved synthesis reduces the risk of yield deviations and simplifies purification, critical for multi-step cGMP campaigns.
- [1] Drug Synthesis Database (data.yaozh.com). Synthesis route for EO9 showing intermediates XXVI (mesylate) and XXVIII (benzenesulfonate), with XXVIII used in the improved synthesis. References: Cotterill, A.S.; Moody, C.J.; Roffey, J.R. Tetrahedron 1995, 51, 7223–7230. View Source
